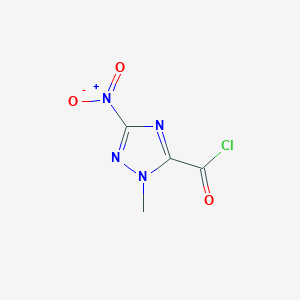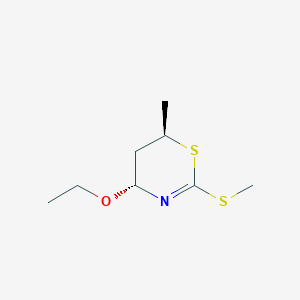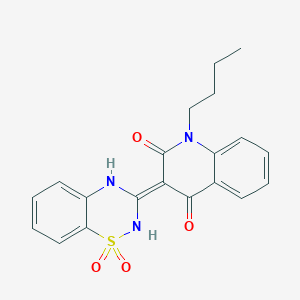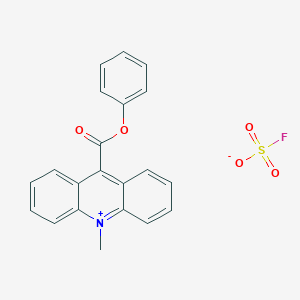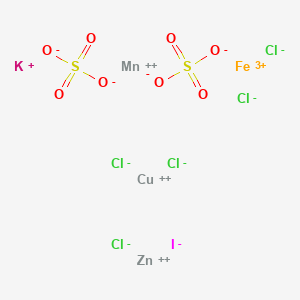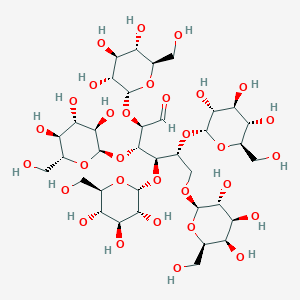![molecular formula C46H48N2O8 B137287 5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol CAS No. 137893-48-2](/img/structure/B137287.png)
5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of NSC-661755 involves several steps, starting from methyl 3,5-dimethoxybenzoate. The synthetic route includes the following key steps :
Reduction: Methyl 3,5-dimethoxybenzoate is reduced using lithium aluminum hydride to produce benzyl alcohol.
Oxidation: The benzyl alcohol is then oxidized using Swern oxidant to yield benzaldehyde.
Cyclization: The benzaldehyde undergoes cyclization with ammonium formate catalyzed by palladium, followed by treatment with acetic anhydride and phosphorus oxychloride to form dihydroisoquinoline.
Reduction and Cleavage: The dihydroisoquinoline is reduced with lithium aluminum hydride to produce a tetrahydro derivative, which is then cleaved using boron tribromide to yield a dihydroxy compound.
Benzylation and Iodination: The dihydroxy compound is benzylated with benzyl bromide and cesium carbonate, followed by iodination with iodine and silver sulfate to produce the desired isoquinoline intermediate.
Chemical Reactions Analysis
NSC-661755 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as Swern oxidant.
Reduction: Reduction reactions using lithium aluminum hydride are crucial in its synthesis.
Substitution: Benzylation and iodination are examples of substitution reactions that the compound undergoes during its synthesis.
Common reagents used in these reactions include lithium aluminum hydride, Swern oxidant, ammonium formate, palladium, acetic anhydride, phosphorus oxychloride, boron tribromide, benzyl bromide, cesium carbonate, iodine, and silver sulfate. The major products formed from these reactions are intermediates that lead to the final isoquinoline structure of NSC-661755 .
Scientific Research Applications
Chemistry: The compound’s unique structure and reactivity make it a subject of interest in synthetic organic chemistry.
Industry: The compound’s chemical properties may have applications in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of NSC-661755 is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways involved in viral replication and cellular processes. Further research is needed to elucidate the precise molecular mechanisms by which NSC-661755 exerts its effects .
Comparison with Similar Compounds
NSC-661755 can be compared with other similar compounds, such as Michellamine A and Michellamine C, which share similar structural features and potential therapeutic applications . These compounds also exhibit antiviral properties and have been studied for their effects on cellular morphology and viral replication. The uniqueness of NSC-661755 lies in its specific chemical structure and the particular synthetic route used to produce it.
Similar compounds include:
- Michellamine A
- Michellamine C
- Korupensamine A-D
- Ancistrobrevine B
These compounds share structural similarities with NSC-661755 and have been studied for their potential therapeutic applications.
Properties
CAS No. |
137893-48-2 |
|---|---|
Molecular Formula |
C46H48N2O8 |
Molecular Weight |
756.9 g/mol |
IUPAC Name |
5-[3-[4-(6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol |
InChI |
InChI=1S/C46H48N2O8/c1-19-9-25-27(41-31-13-21(3)47-23(5)39(31)33(49)17-35(41)51)15-29(45(53)43(25)37(11-19)55-7)30-16-28(26-10-20(2)12-38(56-8)44(26)46(30)54)42-32-14-22(4)48-24(6)40(32)34(50)18-36(42)52/h9-12,15-18,21-24,47-54H,13-14H2,1-8H3 |
InChI Key |
GMLBVLXDRNJFGR-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8CC(NC(C8=C(C=C7O)O)C)C)O |
Canonical SMILES |
CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8CC(NC(C8=C(C=C7O)O)C)C)O |
| 137893-48-2 | |
Synonyms |
michellamine A michellamine B michellamine C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


